REACTION_CXSMILES
|
[K].[OH:2][N:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1COC1C=C(C)C=CC=1C)[C:5]#[N:6].CC1C=CC(C)=CC=1OCC1C=CC=CC=1COC1C=C(C)C=CC=1C>C1(C)C=CC=CC=1>[OH:2][N:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:5]#[N:6] |^1:0|
|
Name
|
aqueous solution
|
Quantity
|
1262.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
189.1 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C#N)C1=C(C=CC=C1)COC1=C(C=CC(=C1)C)C
|
Name
|
1,2-bis(2,5-dimethylphenoxymethyl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC2=C(C=CC=C2)COC2=C(C=CC(=C2)C)C)C=C(C=C1)C
|
Name
|
|
Quantity
|
594 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WASH
|
Details
|
after washing
|
Name
|
|
Type
|
|
Smiles
|
ON=C(C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |